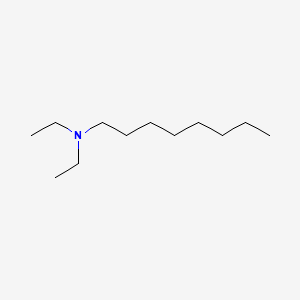

N,N-diethyloctan-1-amine

説明

N,N-Diethyloctan-1-amine (C₁₂H₂₇N) is a secondary amine featuring an eight-carbon alkyl chain (octyl group) and two ethyl substituents bonded to the nitrogen atom. This structure confers unique physicochemical properties, including moderate hydrophobicity, basicity, and steric bulk. It is commonly utilized in organic synthesis as a catalyst, ligand, or intermediate in pharmaceutical and materials research. The compound’s amphiphilic nature allows for applications in surfactant chemistry and drug delivery systems.

特性

CAS番号 |

4088-37-3 |

|---|---|

分子式 |

C12H27N |

分子量 |

185.35 g/mol |

IUPAC名 |

N,N-diethyloctan-1-amine |

InChI |

InChI=1S/C12H27N/c1-4-7-8-9-10-11-12-13(5-2)6-3/h4-12H2,1-3H3 |

InChIキー |

BVUGARXRRGZONH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN(CC)CC |

正規SMILES |

CCCCCCCCN(CC)CC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues: Alkyl Chain and Substituent Variations

The following table compares N,N-diethyloctan-1-amine with amines of varying alkyl chain lengths, substituents, and functional groups:

Key Observations:

- Chain Length : Longer alkyl chains (e.g., octadecan-1-amine in ) increase hydrophobicity and reduce water solubility, making them suitable for lipid-based applications.

- Substituent Effects : Bulky substituents (e.g., octyl in ) enhance steric hindrance, altering reactivity in nucleophilic substitutions.

- Salt Formation : Acetate derivatives (e.g., ) improve water solubility and stability, critical for pharmaceutical formulations.

Comparison with Heterocyclic and Aromatic Amines

Compounds like N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine () and N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate () incorporate aromatic or heterocyclic moieties. These structural differences lead to:

- Electronic Effects : Aromatic rings (e.g., naphthalene in ) enable π-π stacking and enhanced UV absorption, useful in photochemical studies.

- Biological Activity : Heterocyclic amines (e.g., pyrrolidine in ) often exhibit distinct interaction profiles with biological targets, such as enzymes or receptors.

In contrast, N,N-diethyloctan-1-amine lacks aromaticity, making it more suitable for non-polar environments or reactions requiring aliphatic flexibility.

Comparison with Amides and Alkynylamines

- Amides (e.g., N,N-Diethylacetamide ) :

- Reduced basicity due to delocalization of the nitrogen lone pair into the carbonyl group.

- Higher thermal stability, favoring use as solvents (e.g., in polymer chemistry).

- Alkynylamines (e.g., N,N-Dimethylpent-2-en-4-yn-1-amine ) :

- Unsaturated bonds (alkene/alkyne) introduce rigidity and reactivity toward electrophiles.

- Applications in click chemistry or metal-catalyzed cross-couplings.

N,N-Diethyloctan-1-amine ’s saturated structure offers predictable reactivity in alkylation and acylation reactions, unlike alkynylamines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。